molecular formula C6H10N2O4S B1310658 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide CAS No. 55904-84-2

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Cat. No.: B1310658
CAS No.: 55904-84-2
M. Wt: 206.22 g/mol
InChI Key: WZMXSPCYRSRMJT-UHFFFAOYSA-N
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Description

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with two ethoxy groups at the 3 and 4 positions and a dioxide group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with sulfur dioxide and a suitable nitrile to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide has several applications in scientific research:

Comparison with Similar Compounds

    3,4-Dimethoxy-1,2,5-thiadiazole-1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-Diphenyl-1,2,5-thiadiazole-1,1-dioxide: Contains phenyl groups instead of ethoxy groups.

    3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide: Substituted with chlorine atoms instead of ethoxy groups.

Uniqueness: 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is unique due to its ethoxy substituents, which impart distinct chemical properties and reactivity compared to its analogues.

Properties

IUPAC Name

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMXSPCYRSRMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NS(=O)(=O)N=C1OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459067
Record name 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-84-2
Record name 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55904-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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